molecular formula C22H20N2O5 B2471418 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 710987-65-8

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2471418
CAS No.: 710987-65-8
M. Wt: 392.411
InChI Key: UBHIWZILTSHMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) scaffold substituted with a 6-nitro group and a 4-benzylpiperidine-1-carbonyl moiety at the 3-position. The nitro group at position 6 contributes to electronic effects, influencing reactivity and intermolecular interactions .

For example, 3-(2-aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN i3) is synthesized by introducing a thiazole ring via bromoacetylation and subsequent aminothiazole cyclization . Structural validation of such compounds is typically performed using FT-IR, NMR, LC-MS, and elemental analysis .

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(23-10-8-16(9-11-23)12-15-4-2-1-3-5-15)19-14-17-13-18(24(27)28)6-7-20(17)29-22(19)26/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHIWZILTSHMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzyl group. The chromenone core is then synthesized and functionalized with a nitro group. The final step involves coupling the piperidine derivative with the chromenone core under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Overview

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural features. This compound consists of a piperidine ring, a benzyl group, and a chromenone core, which contribute to its diverse biological activities and potential applications in medicinal chemistry.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies have shown that derivatives of chromenone compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation as an anticancer agent .

Biochemical Probes

The compound may serve as a biochemical probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets. The piperidine moiety can engage with receptors or enzymes, while the nitro group may participate in redox reactions that influence cellular functions .

Material Science

In industrial applications, this compound could be utilized in the development of new materials with specific properties, leveraging its unique chemical structure for applications in coatings, polymers, or other advanced materials.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that similar chromenone derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MDA-MB231 and HCT116), supporting further exploration of this compound's anticancer potential .
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit protein kinases involved in cancer progression, indicating a mechanism through which this compound may exert its therapeutic effects .

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the nitro group can undergo redox reactions, influencing cellular pathways. The chromenone core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 6-Nitro Coumarins

The following table compares 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one with structurally related coumarin derivatives:

Compound Name Substituents Key Properties Biological Activity
This compound 3: 4-Benzylpiperidine-1-carbonyl; 6: -NO₂ High lipophilicity due to benzylpiperidine; nitro group enhances electrophilicity. Not explicitly reported, but structural analogs show antimicrobial/antitumor activity.
3-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-nitro-2H-chromen-2-one (8v) 3: Triazole-benzyl; 6: -NO₂ Mp: 191–193°C; IR peaks for nitro (1520 cm⁻¹) and triazole (1600 cm⁻¹) . Anticancer activity (MCF-7/A549 cells) and antioxidant potential .
3-(2-Aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN i3) 3: Aminothiazole; 6: -NO₂ Synthesized via bromoacetylation; LC-MS confirms m/z = 318.2 . Anti-tubercular (H37Rv IC₅₀: 12.5 µg/mL) and anti-mosquito activity .
4-[(4-Benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one 4: Benzylpiperidine; 6: -CH₃ Structural isomer with methyl at position 6; benzylpiperidine enhances solubility. No activity reported; used in crystallographic studies .

Key Differences and Trends

Substituent Effects on Bioactivity :

  • The benzylpiperidine-carbonyl group in the target compound may enhance CNS penetration compared to triazole or thiazole derivatives (e.g., 8v or SVN i3), which are more polar .
  • Nitro group positioning : 6-Nitro substitution in coumarins is associated with DNA intercalation and topoisomerase inhibition , as seen in SVN i3 .

Synthetic Complexity :

  • The target compound’s piperidine-carbonyl moiety requires multi-step synthesis, including peptide coupling or carbamate formation, whereas triazole derivatives (e.g., 8v) are synthesized via click chemistry .

Physicochemical Properties: Lipophilicity: Benzylpiperidine derivatives (e.g., target compound) have higher logP values than triazole or thiazole analogs, impacting bioavailability . Melting Points: Nitro-substituted coumarins generally exhibit higher melting points (e.g., 8v: 191–193°C) compared to non-nitro analogs (e.g., 8s: 158–159°C) due to stronger intermolecular forces .

Pharmacological Potential

  • Antimicrobial Activity : Analogous 6-nitro coumarins (e.g., SVN i3) inhibit Mycobacterium tuberculosis (MDR-MTB IC₅₀: 25 µg/mL) and A. arabiensis larvae (LC₅₀: 50 ppm) .
  • Anticancer Activity : Schiff base derivatives (e.g., SVN 1-11) show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells (IC₅₀: 15–30 µM) via apoptosis induction .

Biological Activity

3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant research findings and data tables.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C22H22N2O4
  • Molecular Weight: 378.42 g/mol

The compound consists of a chromenone core, a piperidine ring, and a benzyl group, with a nitro substituent at the 6-position. This unique combination of structural elements contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine ring.
  • Introduction of the benzyl group.
  • Synthesis of the chromenone core followed by nitration to introduce the nitro group.
  • Coupling of the piperidine derivative with the chromenone under controlled conditions.

Synthetic Route Example:

StepReaction TypeKey Reagents
1Ring FormationPiperidine, Carbonyl source
2NitrationNitro reagent (e.g., HNO3)
3CouplingCoupling agents (e.g., EDC)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine moiety can engage with receptors or enzymes, while the nitro group may participate in redox reactions that influence cellular pathways. The chromenone core is also significant in binding to biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that chromenone derivatives can inhibit anti-apoptotic Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Case Study:
A study on related chromenone derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effectiveness in inducing cell death .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Data Table: AChE and BuChE Inhibition

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compoundX.XXY.YY
Rivastigmine0.080.14

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
Compound ABenzylpiperidineAnticancer
Compound BThiazole derivativeAntiviral

This comparison highlights how specific structural modifications can lead to variations in biological activity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one?

Answer:
The synthesis can be adapted from analogous coumarin derivatives (e.g., SVN 1-11) involving:

Knoevenagel Condensation : React substituted salicylaldehyde with ethyl acetoacetate in the presence of piperidine to form the 3-acetyl-6-nitro-coumarin intermediate .

Bromination : Treat the intermediate with bromine in chloroform to yield 3-bromoacetyl-6-nitro-coumarin .

Coupling with 4-Benzylpiperidine : Substitute the bromine with 4-benzylpiperidine-1-carbonyl chloride via nucleophilic acyl substitution.

Purification : Use column chromatography or recrystallization (e.g., chloroform/ethanol) .
Characterization : Confirm structure via FT-IR (carbonyl stretches at ~1700 cm⁻¹), 1^1H/13^13C NMR (coumarin protons at δ 6.5–8.5 ppm), and LC-MS (molecular ion peak) .

Advanced: How can computational methods identify potential molecular targets for this compound in anti-tubercular research?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis (Mtb) targets (e.g., InhA, KatG) .

Pharmacophore Mapping : Align the compound’s nitro and carbonyl groups with active sites of Mtb enzymes.

MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Validation : Compare results with experimental MIC values (e.g., micro Alamar blue assay against H37Rv and MDR-Mtb strains) .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Answer:

  • FT-IR : Identify key functional groups (e.g., nitro: ~1520 cm⁻¹, carbonyl: ~1680 cm⁻¹) .
  • NMR :
    • 1^1H NMR: Aromatic protons (δ 6.5–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm).
    • 13^13C NMR: Coumarin C=O (δ ~160 ppm), nitro group (δ ~150 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion).
  • Elemental Analysis : Validate C, H, N, O content (±0.4% theoretical) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

Assay-Specific Optimization :

  • For cytotoxicity (MTT assay), ensure consistent cell viability controls (e.g., MCF-7 vs. A549 cell lines) .
  • For anti-mosquito activity, standardize WHO protocols for larvicidal/adulticidal assays (e.g., Temephos as reference) .

Statistical Analysis : Apply ANOVA/Tukey’s test to compare mortality rates (p < 0.05) and address outliers .

Structural-Activity Correlation : Compare substituent effects (e.g., benzylpiperidine vs. thiazole in SVN 1-11) to explain potency variations .

Advanced: What experimental strategies validate the compound’s mechanism of action in cancer cells?

Answer:

Apoptosis Assays :

  • Caspase Activation : Use fluorometric kits (e.g., Caspase-3/7, -8, -9) to quantify enzyme activity in treated MCF-7 cells .
  • Morphological Analysis : Image nuclear condensation via Hoechst 33342 staining .

ROS Detection : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence to link oxidative stress to cytotoxicity .

Gene Expression Profiling : Perform qRT-PCR for apoptosis markers (e.g., Bax, Bcl-2) .

Basic: What are the recommended protocols for evaluating anti-mosquito activity?

Answer:

  • Larvicidal Assay :
    • Expose Anopheles arabiensis larvae to serial dilutions (1–100 ppm) for 24 hours.
    • Calculate LC₅₀ using probit analysis .
  • Adulticidal Assay :
    • Use WHO cone bioassays; record knockdown/mortality at 60 min and 24 h post-exposure .
  • Positive Controls : Temephos (larvicidal) and K-Othrin (adulticidal) .

Advanced: How can structural modifications enhance the compound’s antioxidant capacity?

Answer:

Substituent Effects :

  • Introduce electron-donating groups (e.g., -OH, -OCH₃) to the coumarin core to improve radical scavenging (DPPH assay) .

Lipophilicity Optimization : Adjust the benzylpiperidine moiety to balance membrane permeability and redox activity.

Comparative Studies : Benchmark against ascorbic acid (IC₅₀: 2–5 µg/mL) and analyze structure-activity trends .

Basic: What in vitro models are suitable for assessing anti-tubercular activity?

Answer:

  • Micro Alamar Blue Assay (MABA) :
    • Culture Mtb H37Rv/MDR strains in Middlebrook 7H9 broth.
    • Measure fluorescence reduction (ex: 530 nm, em: 590 nm) after 7 days .
  • Resazurin Microtiter Assay (REMA) : Validate IC₅₀ values against isoniazid/rifampicin controls .

Advanced: How can crystallography (e.g., SHELX) resolve ambiguities in structural elucidation?

Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain intensity data.

Structure Solution : Apply SHELXD for phase determination and SHELXL for refinement (R-factor < 5%) .

Validation : Cross-check bond lengths/angles with Cambridge Structural Database (CSD) entries .

Advanced: What methodologies assess the compound’s potential as a lipoxygenase (LOX) inhibitor?

Answer:

LOX Inhibition Assay :

  • Use a lipoxygenase kit (e.g., soybean LOX) with linoleic acid substrate.
  • Monitor absorbance at 234 nm (conjugated diene formation) .

Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Docking Studies : Target LOX’s catalytic iron site to rationalize IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.